Edetate calcium disodium

Descripción general

Descripción

Edetate calcium disodium is a chelating agent primarily used to treat lead poisoning. It works by binding to heavy metals in the bloodstream, forming stable complexes that are then excreted from the body. This compound is particularly effective in reducing blood lead levels and is also used in cases of lead encephalopathy .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Edetate calcium disodium is synthesized by reacting ethylenediaminetetraacetic acid with calcium and sodium hydroxides. The reaction typically occurs in an aqueous medium, and the product is isolated by crystallization .

Industrial Production Methods: In industrial settings, the synthesis involves the controlled addition of calcium chloride and sodium hydroxide to a solution of ethylenediaminetetraacetic acid. The reaction mixture is then heated to facilitate the formation of the desired product, which is subsequently purified and dried .

Análisis De Reacciones Químicas

Types of Reactions: Edetate calcium disodium primarily undergoes chelation reactions, where it forms stable complexes with metal ions. It does not typically participate in oxidation, reduction, or substitution reactions .

Common Reagents and Conditions: The compound reacts with various metal ions, including lead, calcium, and zinc, under neutral to slightly alkaline conditions. The chelation process is facilitated by the presence of water as a solvent .

Major Products Formed: The primary products of these reactions are the metal-EDTA complexes, which are water-soluble and can be easily excreted from the body .

Aplicaciones Científicas De Investigación

Medical Applications

1. Lead Poisoning Treatment

Edetate calcium disodium is predominantly utilized in the treatment of lead poisoning. It functions by binding to lead ions in the bloodstream, facilitating their excretion through urine. This chelation therapy is critical for both acute and chronic lead poisoning cases, including lead encephalopathy, where it is often administered alongside dimercaprol for enhanced efficacy .

2. Other Heavy Metal Poisoning

In addition to lead, this compound has shown effectiveness in treating poisoning from other heavy metals such as mercury and cadmium. The compound forms stable complexes with these metals, reducing their toxicity and promoting excretion .

3. Cardiovascular Health

Recent studies have suggested that edetate disodium-based treatments may reduce cardiovascular events in patients with diabetes following myocardial infarction. A clinical study involving 50 intravenous infusions demonstrated a significant reduction in toxic metal levels and improved cardiovascular outcomes .

Cosmetic Applications

This compound is commonly included in cosmetic formulations due to its ability to sequester metal ions, which helps prevent discoloration and degradation of products. It is found in various personal care items such as shampoos, lotions, and soaps . The Cosmetic Ingredient Review Expert Panel has deemed it safe for use in these applications .

Industrial Applications

In industrial settings, this compound serves multiple purposes:

- Metal Ion Sequestration : It is used to stabilize metal ions in aqueous solutions, preventing unwanted reactions that could affect product quality.

- Cleaning Products : The compound is incorporated into laundry detergents and industrial germicides to enhance cleaning efficiency by binding to metal ions that can inhibit surfactant performance .

- Food Preservation : this compound is utilized as a food additive to preserve flavor, color, and texture by preventing metal ion-induced spoilage .

Table 1: Medical Uses of this compound

| Application | Description | Administration Method |

|---|---|---|

| Lead Poisoning | Treatment of acute and chronic lead poisoning | Intravenous or intramuscular |

| Mercury Poisoning | Chelation therapy for mercury exposure | Intravenous |

| Cardiovascular Health | Potential reduction of cardiovascular events post-myocardial infarction | Intravenous |

Table 2: Cosmetic and Industrial Uses

| Application | Description | Examples |

|---|---|---|

| Cosmetic Formulations | Prevents discoloration and degradation of products | Shampoos, lotions |

| Industrial Cleaning Products | Enhances cleaning efficiency by sequestering metal ions | Laundry detergents |

| Food Preservation | Preserves flavor, color, and texture | Food additives |

Case Studies

Case Study 1: Lead Poisoning Treatment

A clinical trial involving pediatric patients with lead encephalopathy demonstrated that intravenous administration of this compound significantly reduced blood lead levels and improved neurological outcomes. The study highlighted the importance of monitoring zinc levels due to potential deficiencies caused by chelation therapy .

Case Study 2: Cardiovascular Health Improvement

In a controlled study of diabetic patients post-myocardial infarction, patients received a series of intravenous infusions of edetate disodium. Results indicated a marked decrease in urine toxic metal levels and a reduction in subsequent cardiovascular events compared to control groups receiving standard care alone .

Mecanismo De Acción

Edetate calcium disodium exerts its effects by chelating divalent and trivalent metal ions. The compound distributes into tissues such as the kidney and bone, where it binds to metal ions like lead. These metal-EDTA complexes are then excreted through the urine, reducing the overall metal burden in the body .

Comparación Con Compuestos Similares

Edetate disodium: Unlike edetate calcium disodium, edetate disodium does not contain calcium and is primarily used for different medical applications, such as treating hypercalcemia.

Succimer (DMSA): Another chelating agent used for lead poisoning, but it has a different chemical structure and mechanism of action.

Dimercaprol: Often used in conjunction with this compound for severe cases of lead poisoning.

Uniqueness: this compound is unique in its ability to chelate lead without causing significant hypocalcemia, a risk associated with other forms of EDTA. Its high stability constant with lead ions makes it particularly effective for treating lead poisoning .

Actividad Biológica

Edetate calcium disodium (CaNaEDTA) is a chelating agent primarily used in the treatment of lead poisoning. Its biological activity is characterized by its ability to bind to heavy metals, facilitating their excretion from the body. This article explores the pharmacokinetics, mechanisms of action, clinical efficacy, and case studies related to this compound.

This compound functions as a polyvalent ion chelator , which means it can bind to multiple metal ions. The mechanism involves the displacement of lead ions (Pb) from tissues by calcium ions (Ca), allowing for the mobilization and subsequent urinary excretion of lead. This process is crucial in mitigating lead toxicity, particularly in cases of acute lead poisoning.

- Chelation Process : CaNaEDTA binds to lead ions in the bloodstream and tissues, which are then eliminated through renal pathways.

- Distribution : The compound distributes into various tissues, including the kidneys and bones, where lead tends to accumulate .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Approximately 5% of an oral dose is absorbed; however, it is typically administered intravenously for efficacy .

- Volume of Distribution : The volume of distribution is approximately 0.19 ± 0.10 L/kg .

- Half-Life : The half-life ranges from 20 to 60 minutes .

- Elimination : About 95% is excreted in urine within 24 hours .

Clinical Efficacy

Several studies have compared the effectiveness of this compound with other chelating agents like dimercaptosuccinic acid (DMSA). A notable study involved 37 patients with blood lead concentrations greater than 40 µg/dL, who were treated with either CaNaEDTA or DMSA. The findings indicated:

- Both treatments significantly reduced blood lead levels and clinical symptoms.

- DMSA showed a greater reduction in blood lead concentrations (p = .005), while CaNaEDTA was more effective in mobilizing lead from tissues (p = .04) .

Comparison Table of Chelating Agents

| Parameter | This compound | Dimercaptosuccinic Acid |

|---|---|---|

| Administration Route | Intravenous | Oral |

| Efficacy in Lead Mobilization | Higher | Lower |

| Reduction in Blood Lead Levels | Moderate | Greater |

| Adverse Effects | Zinc depletion | Mucocutaneous reactions |

Case Studies

- Lead Poisoning in Children : A case report documented a 23-month-old child with severe symptomatic lead poisoning treated with this compound. The treatment led to significant improvements in clinical symptoms and blood lead levels, demonstrating its effectiveness in pediatric cases .

- Diabetes and Cardiovascular Events : Another study highlighted the use of edetate disodium-based chelation therapy in patients with diabetes post-myocardial infarction. The treatment was associated with a reduction in cardiovascular events, indicating potential benefits beyond heavy metal detoxification .

Adverse Effects

While this compound is generally well tolerated, it can cause some adverse effects:

- Nephrotoxicity : Dose-related nephrotoxicity has been observed, necessitating careful monitoring of renal function during treatment .

- Zinc Depletion : Increased urinary excretion of essential trace elements, particularly zinc, can occur .

- Transient Liver Enzyme Elevations : Some patients may experience elevated liver enzymes during treatment, although these typically resolve post-treatment .

Propiedades

Número CAS |

62-33-9 |

|---|---|

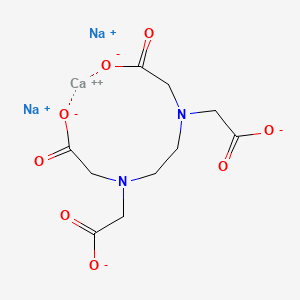

Fórmula molecular |

C10H14CaN2Na2O8+2 |

Peso molecular |

376.28 g/mol |

Nombre IUPAC |

calcium;disodium;2-[2-[bis(carboxylatomethyl)azaniumyl]ethyl-(carboxylatomethyl)azaniumyl]acetate |

InChI |

InChI=1S/C10H16N2O8.Ca.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-2 |

Clave InChI |

SHWNNYZBHZIQQV-UHFFFAOYSA-L |

Impurezas |

Salts of NTA, N-(carboxymethyl) glycine, and of glycine ... Glycolic acid salts are formed from the reaction of sodium cyanide and formaldehyde. Very small amounts of the impurity, nitrilotriacetate, can be found in EDTA. Nitrilotriacetate is a potential oral carcinogen in rats in large doses. This is not a concern for human exposure given the low concentrations of use of EDTA and the poor dermal absorption of EDTA. Also, although nitrilotriacetate is readily absorbed from the GI tract of the rat, it is poorly absorbed in man. Disodium EDTA is not expected to contain pesticides, 1,4-dioxane, free ethylene oxide, monochloroacetic acid, sulfite, organic solvents, nitrosamines, or other substances. The maximum concentration of heavy metals and formaldehyde is 10 ppm and 100 ppm, respectively. |

SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ca+2] |

SMILES canónico |

C(C[NH+](CC(=O)[O-])CC(=O)[O-])[NH+](CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Ca+2] |

Color/Form |

Powder White powder or flakes |

Densidad |

0.86 at 68 °F (USCG, 1999) - Less dense than water; will float Relative density (water = 1): 0.86 |

Punto de inflamación |

Flash point is> 100 °C, |

melting_point |

245 °C MP: 240-241 °C (decomposes). The free acid tends to carboxylate when heated to temps of 150 °C. Stable on storage and on boiling in aqueous solution. MP: 242 °C /EDTA disodium dihydrate/ |

Descripción física |

White, odourless crystalline granules or white to nearly white powder, slightly hygroscopic White odorless solid; Slightly hygroscopic; [HSDB] |

Pictogramas |

Irritant |

Números CAS relacionados |

10058-42-1 (iron(3+) salt) 139-33-3 (di-hydrochloride salt) 17421-79-3 (mono-hydrochloride salt) 2001-94-7 (di-potassium salt) 24669-13-4 (chromium salt) 53404-51-6 (mono-potassium salt) 6381-92-6 (di-hydrochloride salt, di-hydrate) 7379-27-3 (potassium salt) 7379-28-4 (hydrochloride salt) 76353-66-7 (calcium,hydrochloride salt) |

Solubilidad |

Powder. Solubility in water: at 20 °C a 0.1M solution can be prepared (pH approx 7). Pratically insoluble in organic solvents /Tetrahydrate/ Insoluble in organic solvents Soluble in wate |

Presión de vapor |

1.50X10-12 mm Hg at 25 °C /Extrapolated/ |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Edetate Calcium Disodium acts as a chelating agent by forming stable complexes with metal ions, primarily through the displacement of the central calcium ion with the target metal ion. [] For instance, in the case of lead chelation, this compound displaces its own calcium ion with lead, forming a stable complex that is readily excreted from the body. This prevents the lead from interacting with biological systems and causing toxicity.

ANone: The primary downstream effect of this compound chelation therapy is the reduction of the target metal concentration in blood and tissues. [] This reduction helps alleviate the symptoms of metal toxicity and prevents further damage to organs such as the kidneys and brain.

ANone: The molecular formula of this compound is C10H12CaN2Na2O8, and its molecular weight is 374.27 g/mol. Please refer to publicly available chemical databases for spectroscopic data.

ANone: The material compatibility of this compound can vary depending on the specific medication or solution in question. Always refer to the medication's package insert and consult with a pharmacist or other healthcare professional to ensure compatibility before mixing or administering.

ANone: this compound is primarily known for its chelating properties and is not typically used for its catalytic properties. Its primary application centers around its ability to form stable complexes with metal ions, making it useful for treating heavy metal poisoning.

ANone: While the provided research papers do not delve into computational studies specifically, computational chemistry techniques like molecular docking and molecular dynamics simulations can be used to study the interactions between this compound and various metal ions. These simulations could provide insights into the binding affinities, complex stability, and potential for chelation.

ANone: Structural modifications, such as altering the length of the carbon chain or substituting different functional groups, can significantly influence the chelating activity of this compound. These modifications can impact its affinity for specific metal ions, complex stability, and overall efficacy.

ANone: As with any chemical, appropriate safety precautions should be taken when handling this compound. This includes wearing appropriate personal protective equipment, such as gloves and eye protection, and handling the compound in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for detailed safety information.

ANone: this compound is administered intravenously for the treatment of lead poisoning. [, , ] It is not administered orally due to its poor absorption from the gastrointestinal tract.

ANone: this compound has an elimination half-life of less than 60 minutes. [] It is primarily eliminated from the body unchanged in the urine.

ANone: Rodent models, particularly mice, are commonly used to study lead poisoning and evaluate the efficacy of chelating agents like this compound. [, ] Researchers can induce lead poisoning in these models and then assess the effectiveness of this compound in reducing lead levels in various tissues.

ANone: As with any medication, this compound therapy can be associated with potential adverse effects. It's crucial to consult the medication's package insert and a healthcare professional for a comprehensive understanding of potential risks and benefits.

ANone: Currently, the primary route of administration for this compound is intravenous, which allows for systemic distribution. Research into targeted drug delivery strategies could potentially enhance its accumulation in specific tissues affected by heavy metal toxicity.

ANone: Blood lead level (BLL) is the most commonly used biomarker to assess lead exposure and monitor the effectiveness of chelation therapy. [, , , , , ] A significant decrease in BLL following treatment with this compound indicates successful chelation and removal of lead from the body. Other biomarkers include urinary lead excretion and delta-aminolevulinic acid dehydratase (ALAD) activity.

ANone: Various analytical techniques, such as atomic absorption spectrometry (AAS) and inductively coupled plasma mass spectrometry (ICP-MS), are employed to measure metal concentrations in biological samples like blood and urine. [] These techniques provide accurate and sensitive quantification of metal levels, which is crucial for monitoring the effectiveness of chelation therapy with this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.